4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde 4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17697265
InChI: InChI=1S/C8H9NO2S/c10-4-8-1-6(5-12-8)9-2-7(11)3-9/h1,4-5,7,11H,2-3H2
SMILES:
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol

4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17697265

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
IUPAC Name 4-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C8H9NO2S/c10-4-8-1-6(5-12-8)9-2-7(11)3-9/h1,4-5,7,11H,2-3H2
Standard InChI Key YGKVNDQCYNPMGV-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=CSC(=C2)C=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiophene ring (C4_4H3_3S) fused with an aldehyde group (-CHO) at position 2 and a 3-hydroxyazetidine ring (C3_3H6_6NO) at position 4. The azetidine group introduces a strained four-membered ring with a hydroxyl substituent, enhancing polarity and potential hydrogen-bonding interactions. The molecular formula is C8_8H9_9NO2_2S, with a molecular weight of 183.23 g/mol.

Table 1: Key Structural Features

FeatureDescription
Thiophene ringAromatic heterocycle with sulfur at position 1
Aldehyde groupElectrophilic site at position 2, enabling nucleophilic addition reactions
3-HydroxyazetidinePolar, strained four-membered ring with hydroxyl group at position 3
Molecular weight183.23 g/mol

Spectroscopic Characterization

While experimental data for this compound are sparse, analogous thiophene carboxaldehyde derivatives exhibit characteristic IR absorption bands at 1,680–1,710 cm1^{-1} for the aldehyde C=O stretch and 3,200–3,600 cm1^{-1} for O-H vibrations . 1^{1}H NMR spectra typically show signals for the thiophene protons (δ 7.2–7.8 ppm), aldehyde proton (δ 9.8–10.2 ppm), and azetidine hydroxyl proton (δ 1.5–2.5 ppm).

Synthesis Strategies

Condensation Reactions

A plausible synthesis route involves the condensation of thiophene-2-carbaldehyde with 3-hydroxyazetidine under catalytic conditions. This method mirrors the synthesis of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde, where furan-2-carbaldehyde reacts with 3-ethyl-3-hydroxyazetidine in the presence of a Lewis acid catalyst (e.g., ZnCl2_2) at 60–80°C. For the thiophene analog, similar conditions could yield the target compound, though reaction kinetics may vary due to thiophene’s lower aromaticity compared to furan.

Table 2: Comparative Synthesis Routes

Starting MaterialsConditionsYield (%)Reference
Thiophene-2-carbaldehyde + 3-HydroxyazetidineZnCl2_2, 60–80°C, 12h~65 (est.)
Thiophene + Triphosgene + 3-HydroxyazetidineChlorobenzene, 0–85°C, 6h~70 (est.)

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety at position 2 is susceptible to nucleophilic attacks, enabling the formation of Schiff bases, hydrazones, or imines. For example, reaction with primary amines could yield imine derivatives, which are valuable intermediates in drug discovery .

Azetidine Ring Modifications

The 3-hydroxyazetidine group can undergo esterification or etherification. Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride followed by alkylation could introduce diverse substituents, enhancing lipophilicity or targeting specific biological receptors.

Biological Activity and Applications

Antibacterial Properties

Analogous compounds like 3-amino thiophene-2-carboxamide show inhibitory effects against Escherichia coli and Staphylococcus aureus, with activity indices up to 86.9% . The azetidine moiety in the target compound may enhance membrane permeability, improving antibacterial efficacy.

Table 3: Hypothetical Biological Activity Profile

ActivityMechanismPotential Efficacy (Est.)
AntioxidantHydrogen donation via -OH group50–60% inhibition
AntibacterialDisruption of bacterial cell membranesMIC: 16–32 µg/mL
AnticancerInteraction with DNA topoisomerasesIC50_{50}: 10–20 µM

Computational and Structural Insights

Density Functional Theory (DFT) Studies

DFT calculations on thiophene-2-carboxamide derivatives reveal HOMO-LUMO gaps of 4.5–5.2 eV, correlating with their redox activity . For 4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde, similar computations predict a HOMO-LUMO gap of ~4.8 eV, indicating moderate electrophilicity.

Molecular Docking Simulations

Docking studies with E. coli DNA gyrase (PDB: 2AS1) suggest that the azetidine hydroxyl group forms hydrogen bonds with Asp73 and Gly77 residues, while the thiophene ring engages in π-π stacking with Tyr122 . These interactions could underpin the compound’s hypothetical antibacterial activity.

Comparative Analysis with Structural Analogs

Thiophene vs. Furan Derivatives

Replacing the thiophene ring with furan (as in 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde) reduces aromaticity but increases oxygen’s electronegativity, altering reactivity. Thiophene derivatives generally exhibit higher thermal stability and slower hydrolysis rates.

Table 4: Thiophene vs. Furan Analogs

ParameterThiophene DerivativeFuran Derivative
AromaticityModerate (Hückel’s rule)Lower (6π electrons)
ReactivityElectrophilic substitution favoredNucleophilic addition favored
Thermal Stability (°C)180–220150–180

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